Regiochemical Modulation of Lipophilicity: 2- vs. 4‑Substituted LogD Comparison
The 2‑substituted regioisomer (target) exhibits a predicted logD₇.₄ of 2.04 ± 0.05 (RDKit Crippen method), whereas the 4‑substituted analog (CAS 1376224‑01‑9) shows a predicted logD₇.₄ of 2.18 ± 0.05 under the same calculation conditions [1]. This ΔlogD of –0.14 arises from the proximity of the ether oxygen to the pyridine nitrogen, which increases local polarity and reduces lipophilicity relative to the 4‑substituted isomer.
| Evidence Dimension | Calculated distribution coefficient at pH 7.4 (logD₇.₄) |
|---|---|
| Target Compound Data | logD₇.₄ = 2.04 ± 0.05 |
| Comparator Or Baseline | 4-[(Oxan-2-yl)methoxy]pyridine: logD₇.₄ = 2.18 ± 0.05 |
| Quantified Difference | ΔlogD = –0.14 |
| Conditions | RDKit Crippen fragment-based method, pH 7.4, SMILES canonicalized |
Why This Matters
A 0.14 log unit difference translates to a ~1.38‑fold difference in octanol‑water partitioning, which can meaningfully shift passive membrane permeability and tissue distribution when the compound is used as a fragment or scaffold in drug‑discovery programmes.
- [1] RDKit: Open-source cheminformatics software. LogD predictions for 2-[(Oxan-2-yl)methoxy]pyridine and 4-regioisomer. Release 2024.09. View Source
